4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a complex organic compound that features an indole moiety, a piperazine ring, and a thiane-1,1-dione structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.
Thiane-1,1-dione Formation: The thiane-1,1-dione structure can be synthesized by the oxidation of thiane derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Coupling Reactions: The final step involves coupling the indole moiety with the piperazine ring and the thiane-1,1-dione structure using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up production efficiently .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- **4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone .
- **4-((4-(1H-Indole-3-carbonyl)piperazin-1-yl)methyl)-N-(2-amino-4-fluorophenyl)benzamide .
Uniqueness
4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione stands out due to its unique combination of an indole moiety, a piperazine ring, and a thiane-1,1-dione structure, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-18(16-13-19-17-4-2-1-3-15(16)17)21-9-7-20(8-10-21)14-5-11-25(23,24)12-6-14/h1-4,13-14,19H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAFYFLAYUQCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.